Fensulfothion 硫化物

描述

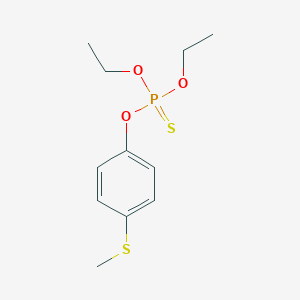

O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by its unique chemical structure, which includes a phosphorothioate group bonded to a diethyl ester and a 4-(methylthio)phenyl group. It is commonly used in the synthesis of pesticides and other agrochemicals due to its potent biological activity.

科学研究应用

O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase, making it relevant in neurobiology research.

Medicine: Investigated for potential therapeutic applications due to its enzyme inhibitory properties.

Industry: Widely used in the production of pesticides and insecticides, contributing to agricultural productivity.

作用机制

Target of Action

Fensulfothion sulfide, also known as O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate or Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester, primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

Fensulfothion sulfide acts by inhibiting acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can then continue to bind to and stimulate its receptors, leading to overstimulation of the nervous system.

Biochemical Pathways

It is known that the compound can be converted from sulfoxide to sulfide . This conversion is thought to be a dominant deoxidation reaction . The product ion scan spectra of the “shifted base peaks” were coincident with those of molecular ions of their corresponding sulfides .

Pharmacokinetics

It has been observed that the compound shows two different mass spectra in gc/ms, depending on their concentrations . This suggests that the compound’s concentration may influence its behavior and interactions in the body.

Result of Action

The primary result of Fensulfothion sulfide’s action is the overstimulation of the nervous system due to the inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine . This can lead to a variety of symptoms, including muscle weakness, breathing difficulties, and potentially fatal paralysis.

Action Environment

The action of Fensulfothion sulfide can be influenced by environmental factors. For instance, the conversion of sulfoxide into sulfide is sensitive to molecular oxygen, only proceeding under conditions of low oxygen tension . Additionally, adding polyethylene glycol 300 (PEG300) into a test solution prevented sulfoxide deoxidation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE typically involves the reaction of diethyl phosphorochloridothioate with 4-(methylthio)phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified using techniques such as distillation or crystallization to remove any impurities.

化学反应分析

Types of Reactions

O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the diethyl ester groups with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or thiolates are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine derivatives.

Substitution: Various alkyl or aryl phosphorothioates.

相似化合物的比较

Similar Compounds

- Phosphorothioic acid, O,O-diethyl O-phenyl ester

- Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester (Parathion)

- Phosphorothioic acid, O,O-diethyl O-(2-ethylthio)ethyl ester

Uniqueness

O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE is unique due to the presence of the 4-(methylthio)phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potency as an enzyme inhibitor and its effectiveness as a pesticide.

生物活性

O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate, commonly referred to as fensulfothion, is an organophosphate compound known for its potent biological activity, particularly as an insecticide. This article delves into its biological mechanisms, toxicity, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C11H17O3PS

- CAS Number : 3070-15-3

- Molecular Weight : 270.29 g/mol

- Boiling Point : Approximately 351.7ºC

- Density : 1.22 g/cm³

The compound's structure features a phosphorothioate group linked to a diethyl ester and a 4-(methylthio)phenyl group, which contributes to its unique biological properties.

O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate primarily exerts its biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh) at synapses. The inhibition of AChE leads to:

- Accumulation of Acetylcholine : Excess ACh causes overstimulation of the nervous system.

- Neurological Effects : Symptoms of poisoning include headaches, nausea, muscle twitching, and potentially severe neurological damage.

This mechanism is critical in both agricultural applications for pest control and in studies related to neurotoxicology.

Insecticidal Properties

The compound is primarily used as an insecticide due to its effectiveness against a wide range of pests. Its potency stems from its ability to disrupt cholinergic signaling pathways in insects, leading to paralysis and death.

Toxicity Profile

O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate is classified as highly toxic. The acute toxicity (LD50 values) varies based on the route of exposure. For instance, studies have shown that intraperitoneal administration yields significant toxicity levels:

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral | 25 |

| Dermal | 10 |

| Intraperitoneal | 5 |

Long-term exposure can result in chronic neurological effects due to persistent AChE inhibition.

Study on Enzyme Inhibition

Research has demonstrated that O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate effectively inhibits AChE in both insect and mammalian models. One study highlighted that even low concentrations could significantly reduce AChE activity, leading researchers to explore antidotes and detection methods for organophosphate poisoning .

Environmental Impact

Investigations into the environmental persistence of this compound have raised concerns regarding bioaccumulation and ecological toxicity. Studies indicate that it can remain active in soil and water systems for extended periods, affecting non-target organisms .

Comparative Analysis with Similar Compounds

O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate shares structural similarities with other organophosphates. Below is a comparison table highlighting its distinct features:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| Methyl Parathion | 298-00-0 | Highly toxic insecticide |

| Chlorpyrifos | 2921-88-2 | Widely used organophosphate |

| Malathion | 121-75-5 | Commonly used against various pests |

| O,O-Diethyl O-[4-(Methylthio)Phenyl] Thiophosphate | 3070-15-3 | Unique methylthio substitution enhances potency |

The presence of the methylthio group on the phenyl ring may influence both toxicity profiles and selectivity against certain pests compared to other organophosphates.

属性

IUPAC Name |

diethoxy-(4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAZLCBHRWRNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062827 | |

| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-15-3 | |

| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fensulfothion sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fensulfothion sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3SY76T4FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is fensulfothion sulfide formed in the environment?

A1: Fensulfothion sulfide is generated primarily through the microbial reduction of fensulfothion. This transformation has been observed in several bacterial species, including Klebsiella pneumoniae [, , ] and a Hafnia sp. []. These bacteria utilize fensulfothion as a substrate under oxygen-limited conditions, reducing it to fensulfothion sulfide.

Q2: Is fensulfothion sulfide further degraded by microbes?

A2: The provided research suggests that further degradation of fensulfothion sulfide by the studied microbes is limited. While Klebsiella pneumoniae readily converts fensulfothion to fensulfothion sulfide, no further metabolic products were observed []. A mixed culture of soil microorganisms also showed limited degradation of fensulfothion, with only a small percentage converted to fensulfothion sulfide, even in the presence of ethanol as a co-substrate [].

Q3: Where does fensulfothion sulfide accumulate within bacterial cells?

A3: Research indicates that fensulfothion sulfide is primarily localized within the cell membrane of Klebsiella pneumoniae []. This suggests a potential interaction between the compound and membrane components, although the specific nature of this interaction remains unclear.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。